2-Mercaptoinosine
Description
2-Mercaptoinosine is a thiol-modified nucleoside derivative, structurally derived from inosine by replacing the oxygen atom in the 2-position of the purine ring with a sulfur atom. This modification confers unique chemical and biological properties, making it relevant in biochemical and pharmaceutical research. These compounds are likely explored for their flavor-enhancing or nucleotide-analog applications, given the structural similarity to inosinate, a known umami tastant.
Properties
CAS No. |
6544-32-7 |
|---|---|
Molecular Formula |
C10H12N4O5S |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-3H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5S/c15-1-3-5(16)6(17)9(19-3)14-2-11-4-7(14)12-10(20)13-8(4)18/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,20)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
AUYUQRZZWNNBPA-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=S)NC2=O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=S)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Mercaptoinosine can be synthesized through several methods. One common approach involves the reaction of 5-amino-1-β-D-ribofuranosyl-4-imidazolecarboxamide with an isothiocyanate under mild reaction conditions . Another method includes the conversion of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) to this compound using alkali metal alkyl xanthate, followed by oxidation of the mercapto group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Mercaptoinosine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
2-Mercaptoinosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and nucleic acid interactions.
Industry: It is used in the development of diagnostic assays and as a reagent in biochemical research.
Mechanism of Action
2-Mercaptoinosine exerts its effects by interfering with nucleic acid synthesis. It competes with natural nucleosides for incorporation into DNA and RNA, leading to the disruption of nucleic acid metabolism. This interference can result in the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies .
Comparison with Similar Compounds
2-Mercaptopyrimidine
- Chemical Structure : C₄H₄N₂S (pyrimidine ring with a mercapto group at the 2-position).
- Key Properties :
- Applications: Primarily used as a reagent in organic synthesis.
- Comparison with 2-Mercaptoinosine: Structural: Replaces inosine’s purine ring with a pyrimidine ring, reducing molecular complexity. Function: While this compound derivatives are linked to nucleotide signaling or taste modulation, 2-mercaptopyrimidine derivatives are more commonly utilized in drug design (e.g., antithyroid or antiviral agents).
2-Mercaptopyridine
- Chemical Structure : C₅H₅NS (pyridine ring with a mercapto group at the 2-position).
- Key Properties :
- Applications : Used as a ligand in coordination chemistry, a corrosion inhibitor, and an intermediate in agrochemical synthesis .
- Comparison with this compound: Reactivity: The pyridine ring’s aromaticity enhances stability compared to this compound’s ribose-purine system, which may hydrolyze under acidic/basic conditions.
Comparative Data Table
Research Implications and Gaps
- This compound: Limited direct data suggests its derivatives are structurally tailored for taste modulation or nucleotide-related pathways. Further studies on its reactivity, stability, and receptor interactions are needed.
- Mercapto-Pyrimidine/Pyridine: These compounds are better characterized in industrial and pharmacological contexts but lack the nucleoside-specific biological roles of this compound.
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